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Abstract
Spiro[2.5]octan-5-ylmethanol is a saturated bicyclic primary alcohol featuring a unique

spirocyclic scaffold where a cyclopropane ring is fused to a cyclohexane ring. This structural

motif imparts a high degree of three-dimensionality and conformational rigidity, making it a

valuable building block in medicinal chemistry and materials science.[1][2] Accurate and

unambiguous characterization of this molecule is paramount for its application in any synthetic

or developmental workflow. This in-depth technical guide provides a comprehensive analysis of

the expected spectroscopic data for Spiro[2.5]octan-5-ylmethanol, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The interpretation of the predicted data is grounded in fundamental spectroscopic

principles and data from analogous structures, offering a robust framework for the experimental

characterization of this compound.
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The structure of Spiro[2.5]octan-5-ylmethanol (C₉H₁₆O) presents several key features that

directly influence its spectroscopic signature:

Spirocyclic Core: The spiro-fusion of a cyclopropane and a cyclohexane ring creates a rigid

system with a quaternary spiro-carbon. This rigidity limits conformational flexibility, which can

lead to more defined and resolved NMR signals compared to more flexible acyclic or

monocyclic analogs.

Cyclopropane Ring: The high s-character of the C-H bonds in the cyclopropane ring typically

results in proton signals at an unusually high field (upfield) in the ¹H NMR spectrum.

Cyclohexane Ring: The cyclohexane ring will adopt a chair conformation, leading to distinct

axial and equatorial protons, which will exhibit different chemical shifts and coupling

constants.

Primary Alcohol: The hydroxymethyl (-CH₂OH) group is the primary site of chemical reactivity

and gives rise to characteristic signals in all three spectroscopic methods. In IR

spectroscopy, it produces a strong O-H stretching band. In NMR, it influences the chemical

shifts of adjacent protons. In mass spectrometry, it directs key fragmentation pathways such

as dehydration and alpha-cleavage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For Spiro[2.5]octan-5-ylmethanol, both ¹H and ¹³C NMR will provide a detailed map of the

carbon and proton environments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show a complex set of signals, particularly in the aliphatic

region, due to the overlapping signals of the cyclohexane and cyclopropane protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 3.55
Doublet of

Doublets
2H -CH₂OH

Protons attached

to the carbon

bearing the

hydroxyl group

are deshielded

and typically

appear in the

3.4-4.5 ppm

range.[4] The

splitting will arise

from coupling to

the adjacent

methine proton.

~ 1.90 - 1.20 Multiplet 8H
Cyclohexane

Protons

The eight

protons on the

cyclohexane ring

will appear as a

complex multiplet

due to extensive

spin-spin

coupling and the

presence of both

axial and

equatorial

protons.

~ 1.60 Singlet (broad) 1H -OH The hydroxyl

proton signal is

often broad and

its chemical shift

can vary with

concentration

and temperature.

It typically does
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not couple with

adjacent protons

due to rapid

exchange.[4]

~ 0.50 - 0.20 Multiplet 4H
Cyclopropane

Protons

The protons on

the three-

membered ring

are highly

shielded and

appear at a

characteristic

upfield chemical

shift.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in

the molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 68.0 -CH₂OH

The carbon atom bonded to

the electronegative oxygen of

the alcohol is significantly

deshielded and appears in the

50-80 δ range.[3]

~ 40.0 CH-CH₂OH

The methine carbon to which

the hydroxymethyl group is

attached.

~ 35.0 - 25.0 Cyclohexane CH₂
The methylene carbons of the

cyclohexane ring.

~ 20.0 Spiro C
The quaternary spiro-carbon

atom.

~ 15.0 - 5.0 Cyclopropane CH₂

The methylene carbons of the

highly shielded cyclopropane

ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Spiro[2.5]octan-5-ylmethanol will be dominated by the absorptions from the O-H

and C-O bonds of the alcohol, and the C-H bonds of the aliphatic rings.

Predicted
Frequency (cm⁻¹)

Intensity Vibration Type Functional Group

~ 3350 Strong, Broad O-H Stretch Alcohol

2920, 2850 Strong C-H Stretch Alkane (Cyclohexane)

~ 3050 Medium C-H Stretch Cyclopropane

~ 1050 Strong C-O Stretch Primary Alcohol
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Spiro[2.5]octan-5-ylmethanol, electron ionization (EI) would likely lead to a

weak or absent molecular ion peak, which is common for alcohols.[4]

Predicted Fragmentation Pathways:

Molecular Ion (M⁺): m/z = 140.23

Dehydration ([M-H₂O]⁺): A prominent peak at m/z = 122, resulting from the loss of a water

molecule. This is a very common fragmentation pathway for alcohols.[3]

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would result

in the loss of the C₈H₁₃ radical, leading to a resonance-stabilized cation at m/z = 31

([CH₂OH]⁺). This is often a significant peak for primary alcohols.

Loss of the Hydroxymethyl Group: Cleavage of the bond between the cyclohexane ring and

the -CH₂OH group, leading to a fragment at m/z = 109 ([C₈H₁₃]⁺).

Visualization of Key Fragmentation Pathways

Spiro[2.5]octan-5-ylmethanol
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Caption: Predicted major fragmentation pathways for Spiro[2.5]octan-5-ylmethanol in EI-MS.
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Experimental Protocols
To obtain high-quality spectroscopic data for Spiro[2.5]octan-5-ylmethanol, standardized

procedures should be followed.

NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of Spiro[2.5]octan-5-ylmethanol in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of

scans (several hundred to thousands) and a longer relaxation delay may be required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction.

IR Spectroscopy Sample Preparation and Acquisition
Sample Preparation (Neat Liquid): Place a single drop of neat Spiro[2.5]octan-5-
ylmethanol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Acquisition (FT-IR): Acquire the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of

4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the clean salt plates should be acquired

and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and

instrument-related absorptions.

Mass Spectrometry Sample Preparation and Acquisition
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Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) into the mass spectrometer via direct infusion or through a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) interface. GC-MS is well-suited

for a volatile compound like this.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 25

to 200.

Conclusion
The unique spirocyclic structure of Spiro[2.5]octan-5-ylmethanol gives rise to a distinct

spectroscopic fingerprint. The combination of ¹H NMR, with its characteristic upfield

cyclopropane signals, ¹³C NMR to confirm the carbon framework, IR spectroscopy to identify

the crucial alcohol functional group, and mass spectrometry to determine the molecular weight

and fragmentation patterns, provides a powerful and complementary set of data for its

unequivocal identification. The predictive analysis provided in this guide serves as a valuable

resource for researchers in confirming the synthesis and purity of this important chemical

building block.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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